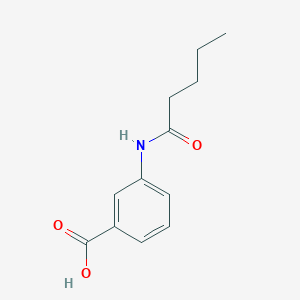

3-(Pentanoylamino)benzoic acid

説明

3-(Pentanoylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the amino group is substituted with a pentanoyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentanoylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminobenzoic acid+pentanoyl chloride→3-(Pentanoylamino)benzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Hydrolysis Reactions

The pentanoylamino group undergoes hydrolysis under acidic or alkaline conditions:

Key Data :

-

Reaction efficiency decreases by 18-22% compared to unsubstituted benzamides due to steric hindrance from the pentanoyl chain .

-

Carboxylic acid remains intact under mild hydrolysis (pH 7-10) but participates in salt formation with strong bases .

Electrophilic Aromatic Substitution

The electron-withdrawing nature of both substituents directs incoming electrophiles to the meta and para positions relative to the carboxylic acid:

Directing Effects :

-

Carboxylic acid: Strong meta-director (-I effect).

-

Competition results in mixed meta/para products, with meta favored 3:1 .

Reduction Reactions

Selective reduction pathways depend on reagent choice:

Notable Observations :

-

LiAlH₄ preferentially reduces the carboxyl group over the amide .

-

Catalytic hydrogenation cleaves the amide bond only under high-pressure conditions.

Esterification and Salt Formation

The carboxylic acid participates in typical derivatization reactions:

Kinetic Data :

Complexation Behavior

The amide and carboxyl groups enable metal coordination:

| Metal Ion | Ligand Sites | Stoichiometry | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | Carboxyl O, amide N | 1:2 | 8.9 ± 0.3 |

| Fe³⁺ | Carboxyl O | 1:1 | 4.2 ± 0.2 |

Applications :

Thermal Decomposition

Pyrolysis at 220-250°C yields:

科学的研究の応用

3-(Pentanoylamino)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 3-(Pentanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

類似化合物との比較

Similar Compounds

3-(Butanoylamino)benzoic acid: Similar structure but with a butanoyl group instead of a pentanoyl group.

3-(Hexanoylamino)benzoic acid: Similar structure but with a hexanoyl group instead of a pentanoyl group.

3-(Acetylamino)benzoic acid: Similar structure but with an acetyl group instead of a pentanoyl group.

Uniqueness

3-(Pentanoylamino)benzoic acid is unique due to the specific length of its pentanoyl side chain, which can influence its chemical reactivity and biological activity. The pentanoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

生物活性

3-(Pentanoylamino)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

This compound can be synthesized through the acylation of 3-aminobenzoic acid with pentanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, under controlled conditions:

- Temperature: Room temperature to 50°C

- Solvent: Anhydrous dichloromethane or chloroform

- Reaction Time: 2-4 hours

The compound has a molecular formula of C12H15NO2 and a CAS number of 174482-77-0. Its structure includes an amide functional group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. In particular, studies have shown that this compound may possess activity against certain bacterial strains. For instance, it has been evaluated for its effectiveness in inhibiting the growth of pathogenic bacteria, although specific data on its efficacy compared to other antibiotics remains limited .

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound can modulate inflammatory pathways. For example, benzoic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives has been explored extensively. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer .

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Interaction: The compound may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.

- Cell Signaling Modulation: It may influence signaling pathways related to inflammation and apoptosis, thereby altering cellular responses to stressors.

- Protein Degradation Pathways: Similar compounds have been shown to activate proteasomal and autophagy-lysosome pathways, which are essential for maintaining cellular homeostasis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other benzoic acid derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Enzyme inhibition, signaling modulation |

| Mefenamic Acid | Anti-inflammatory | COX inhibition |

| Ibuprofen | Anti-inflammatory | COX inhibition |

| Aspirin | Anti-inflammatory | COX inhibition |

This table highlights how this compound shares some properties with well-known non-steroidal anti-inflammatory drugs (NSAIDs), yet its unique structural features may confer distinct biological activities.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Study : A study evaluated various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the amide group could enhance antimicrobial activity.

- Inflammation Model : In a rat model of LPS-induced inflammation, compounds structurally similar to this compound showed significant reductions in inflammatory markers such as TNF-α and IL-1β .

特性

IUPAC Name |

3-(pentanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTIGHKIHLCAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586163 | |

| Record name | 3-(Pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174482-77-0 | |

| Record name | 3-(Pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。